4-Chlorocinnamic acid
Overview
Description
4-Chlorocinnamic acid: is an organic compound with the molecular formula C9H7ClO2 . It is a derivative of cinnamic acid, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
4-Chlorocinnamic acid is a derivative of cinnamic acid, which has been found to have antimicrobial activity . It has been shown to have potent urease inhibitory activities , suggesting that urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, could be a primary target of this compound.
Mode of Action
Given its urease inhibitory activity, it is plausible that it interacts with the active site of the urease enzyme, thereby inhibiting its function . This interaction could lead to changes in the enzyme’s conformation or its ability to bind to its substrate, urea.
Biochemical Analysis
Biochemical Properties
4-Chlorocinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cinnamate-4-hydroxylase, which is involved in the hydroxylation of cinnamic acid derivatives. This interaction is crucial for the metabolic pathways that lead to the synthesis of various phenolic compounds. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Moreover, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. This inhibition can lead to changes in metabolic flux and alterations in gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of phenolic compounds. It is metabolized by enzymes such as cinnamate-4-hydroxylase, leading to the formation of hydroxylated derivatives. These derivatives can further participate in various biochemical reactions, contributing to the synthesis of complex phenolic compounds. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its biochemical activity. The compound is often found in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules. Additionally, this compound can be transported to the nucleus, where it may affect gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from ethanol or aqueous ethanol .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: It can be reduced to form 4-chlorocinnamyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorocinnamic acid has several applications in scientific research:
Comparison with Similar Compounds
- 4-Bromocinnamic acid
- 4-Fluorocinnamic acid
- 4-Nitrocinnamic acid
- 4-Methoxycinnamic acid
Comparison: 4-Chlorocinnamic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. Compared to 4-bromocinnamic acid, it is less reactive due to the smaller size of the chlorine atom. Compared to 4-fluorocinnamic acid, it has a higher molecular weight and different electronic effects due to the chlorine substituent .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4-Chlorocinnamic acid | |
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CAS No. |
940-62-5, 1615-02-7 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-p-Chlorocinnamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |
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Record name | Cinnamic acid, p-chloro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-p-Chlorocinnamic acid | |
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Record name | 4-CHLOROCINNAMIC ACID | |
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Record name | 4-CHLOROCINNAMIC ACID | |
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Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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Record name | (E)-p-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
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Record name | p-chlorocinnamic acid | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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